N'-(4-Hydroxy-3-methoxybenzylidene)-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide
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Overview
Description
N’-(4-Hydroxy-3-methoxybenzylidene)-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Hydroxy-3-methoxybenzylidene)-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as column chromatography or crystallization may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Hydroxy-3-methoxybenzylidene)-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, acids, or bases under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(4-Hydroxy-3-methoxybenzylidene)-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-Hydroxybenzylidene)-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide
- N’-(3-Methoxybenzylidene)-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide
Uniqueness
N’-(4-Hydroxy-3-methoxybenzylidene)-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide is unique due to the presence of both hydroxy and methoxy groups on the benzylidene moiety, which may enhance its biological activity and specificity compared to similar compounds.
Properties
CAS No. |
303107-71-3 |
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Molecular Formula |
C17H16N4O4 |
Molecular Weight |
340.33 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H16N4O4/c1-10-3-6-15(25-10)12-8-13(20-19-12)17(23)21-18-9-11-4-5-14(22)16(7-11)24-2/h3-9,22H,1-2H3,(H,19,20)(H,21,23)/b18-9+ |
InChI Key |
CCQPMTNQJSXFRH-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C3=CC(=C(C=C3)O)OC |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
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